molecular formula C22H13ClFN3 B2420525 3-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901006-24-4

3-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2420525
CAS No.: 901006-24-4
M. Wt: 373.82
InChI Key: NMOKAZBRCCGWPM-UHFFFAOYSA-N
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Description

The compound “3-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline” is a complex organic molecule that contains several functional groups. It has a pyrazoloquinoline core, which is a bicyclic structure containing a pyrazole ring fused with a quinoline ring. The pyrazoloquinoline core is substituted at the 3-position with a 4-chlorophenyl group and at the 1-position with a 4-fluorophenyl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (phenyl and quinoline) and a heterocyclic ring (pyrazole). The chlorine and fluorine substituents would be expected to have an impact on the electronic properties of the molecule .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the aromatic rings could participate in electrophilic aromatic substitution reactions. Additionally, the pyrazole ring could potentially undergo reactions at the nitrogen atoms .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chlorine and fluorine atoms could increase the compound’s polarity and potentially its solubility in polar solvents .

Scientific Research Applications

Luminescent Molecular Sensors

The 1,3-diphenyl-1H-pyrazolo[3,4-b]-quinoline chromophore, a related compound, showcases its utility as a building block for constructing brightly fluorescent molecular sensors. These sensors, developed through facile synthetic procedures, are notable for their strong analyte-induced fluorescence enhancement and bright ratiometric dual emission, making them ideal for metal ion recognition applications. The integration of this chromophore into fluorophore-spacer-receptor systems and its employment as fluoroionophores operating via intramolecular charge transfer highlight its versatility and potential in creating sensitive and selective sensing mechanisms (Rurack et al., 2002).

Optical and Fluorescence Properties

The optical absorption and fluorescence spectra of methyl derivatives of annulated analogues of azafluoranthene and azulene dyes, including derivatives closely related to 3-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline, have been extensively studied. These studies reveal significant shifts in optical absorption and fluorescence bands depending on the solvent polarity, offering insights into their potential luminescent or electroluminescent applications. The solvent-dependent light emission in the green-yellow range of the visible spectrum suggests these dyes' adaptability for diverse applications in material sciences and optoelectronics (Danel et al., 2010).

Corrosion Inhibition

Quinoxaline derivatives, sharing structural similarities with the compound , have been synthesized and applied as corrosion inhibitors for mild steel in acidic media. The study of these derivatives, including their electrochemical and computational analysis, showcases their high efficiency in corrosion inhibition, acting as mixed-type inhibitors. This application underscores the compound's potential in industrial applications, particularly in protecting metal surfaces against corrosion, thereby extending their lifespan and maintaining their integrity (Saraswat & Yadav, 2020).

Future Directions

Future research could focus on synthesizing this compound and studying its properties. This could include investigating its potential biological activity, which could lead to the development of new pharmaceuticals .

Properties

IUPAC Name

3-(4-chlorophenyl)-1-(4-fluorophenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13ClFN3/c23-15-7-5-14(6-8-15)21-19-13-25-20-4-2-1-3-18(20)22(19)27(26-21)17-11-9-16(24)10-12-17/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMOKAZBRCCGWPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=N2)C(=NN3C4=CC=C(C=C4)F)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13ClFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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